

UMB-32 solubility and stability data

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Compound of Interest		
Compound Name:	UMB-32	
Cat. No.:	B611563	Get Quote

A comprehensive technical guide on the solubility and stability of **UMB-32**, a potent inhibitor of the BET bromodomain BRD4 and the bromodomain-containing transcription factor TAF1.[1][2] [3][4] This document is intended for researchers, scientists, and professionals in drug development, providing detailed data, experimental protocols, and pathway visualizations.

Core Compound Information

UMB-32 is a novel small molecule inhibitor with significant activity against BRD4 and TAF1.[2] [5][6][7][8] Its development has opened new avenues for research into epigenetic regulation and has shown potential in various therapeutic areas, including cancer and HIV-1 latency reversal.[9][10]

Identifier	Value
IUPAC Name	N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine[1][3]
CAS Number	1635437-39-6[1][3]
Molecular Formula	C21H23N5O[1][3]
Molecular Weight	361.4 g/mol [1][3]
Appearance	Crystalline solid[1][11]

Solubility Data



UMB-32 exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative solubility data.

Solvent	Approximate Solubility	
Ethanol	~20 mg/mL[3][11]	
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[3][11]	
Dimethylformamide (DMF)	~20 mg/mL[3][11]	
1:5 Solution of Ethanol:PBS (pH 7.2)	~0.1 mg/mL[3][11]	

Stability Data

Proper storage and handling are crucial for maintaining the integrity of UMB-32.

Condition	Stability	Recommendation
Storage as a solid	≥ 4 years at -20°C[11]	Store as a crystalline solid at -20°C for long-term stability.
Aqueous solution	Not recommended for storage longer than one day.[11]	Prepare fresh aqueous solutions for immediate use.
Stock solution in organic solvent	6 months at -80°C; 1 month at -20°C[2]	For stock solutions in DMSO, store at -80°C for up to 6 months.[2]

Experimental ProtocolsPreparation of a Stock Solution

Objective: To prepare a concentrated stock solution of **UMB-32** in an organic solvent for subsequent dilution.

Materials:

• UMB-32 crystalline solid



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of UMB-32 solid in a sterile container.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
- Purge the headspace of the container with an inert gas to displace oxygen and minimize degradation.
- Vortex or sonicate the solution until the UMB-32 is completely dissolved.
- Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.

Preparation of an Aqueous Working Solution

Objective: To prepare a diluted aqueous solution of **UMB-32** for use in cell-based assays or other aqueous experimental systems.

Materials:

- UMB-32 stock solution in ethanol
- Phosphate-buffered saline (PBS), pH 7.2
- · Sterile tubes

Procedure:

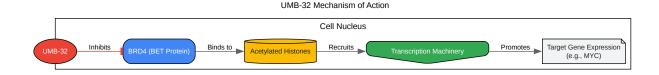
- Begin with a stock solution of UMB-32 dissolved in ethanol.
- For the desired final concentration, first dilute the ethanolic stock solution with additional ethanol if necessary.



- Subsequently, dilute the ethanolic solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the final working concentration. A 1:5 ratio of ethanol to PBS has been reported to yield a solubility of approximately 0.1 mg/mL.[3][11]
- It is crucial to prepare this aqueous solution fresh before each experiment and not to store it for more than a day due to the limited stability of **UMB-32** in aqueous media.[11]

Signaling Pathway and Mechanism of Action

UMB-32 functions as an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically targeting BRD4. It also shows potency against the bromodomain-containing transcription factor TAF1.[1][2][3][4][5] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, **UMB-32** disrupts the expression of key genes involved in cell proliferation and survival.



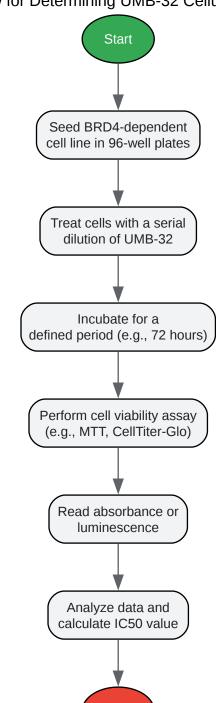
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Caption: **UMB-32** inhibits the binding of BRD4 to acetylated histones, disrupting gene expression.

Experimental Workflow for Assessing Cellular Potency

The cellular potency of **UMB-32** is often determined using cell viability or proliferation assays in cell lines that are dependent on BRD4 activity.





Workflow for Determining UMB-32 Cellular Potency

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Caption: A typical experimental workflow for measuring the IC50 of **UMB-32** in a cellular context.



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